(p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the quaternization of (p-Dodecylbenzyl)dimethylamine with 2-((2-methyl-1-oxoallyl)oxy)ethyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified using automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms with altered alkyl chains.
Substitution: Substituted quaternary ammonium compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology
The compound is employed in cell lysis protocols due to its ability to disrupt cell membranes. It is also used in the extraction and purification of proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics.
Industry
Industrially, the compound is used in the formulation of detergents and cleaning agents. Its surfactant properties make it effective in removing oils and greases.
Mechanism of Action
The mechanism of action of (p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with biological membranes. The compound inserts itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzyl octadecyl dimethyl ammonium chloride: Similar in structure but with a longer alkyl chain.
Benzalkonium chloride: A well-known quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound used as a surfactant and antimicrobial agent.
Uniqueness
(p-Dodecylbenzyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of alkyl chains and functional groups, which confer distinct surfactant and antimicrobial properties. Its ability to disrupt biological membranes more effectively than some similar compounds makes it particularly valuable in both scientific research and industrial applications.
Properties
CAS No. |
93963-47-4 |
---|---|
Molecular Formula |
C27H46ClNO2 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
(4-dodecylphenyl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C27H46NO2.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-25-17-19-26(20-18-25)23-28(4,5)21-22-30-27(29)24(2)3;/h17-20H,2,6-16,21-23H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
ZMTPVMXQYQBZQJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCOC(=O)C(=C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.